3-(Benzyloxy)-6-bromo-2-nitropyridine
Overview
Description
3-(Benzyloxy)-6-bromo-2-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-bromo-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-(benzyloxy)-6-bromopyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-6-bromo-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative under strong oxidative conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromo-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position and type of other substituents.
6-Bromo-2-nitropyridine:
3-(Benzyloxy)-2-nitropyridine: Similar structure but without the bromo group, leading to different chemical properties.
Uniqueness: 3-(Benzyloxy)-6-bromo-2-nitropyridine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (benzyloxy) groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
6-bromo-2-nitro-3-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-11-7-6-10(12(14-11)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNUHLHRHONHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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